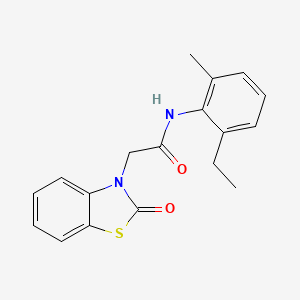![molecular formula C15H14N2O3S B5852939 N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5852939.png)
N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide, also known as Sunitinib, is a small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs). It was first discovered in 1998 by Pfizer, Inc. as a potential anti-cancer drug. Sunitinib has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of various types of cancers, including renal cell carcinoma (RCC), gastrointestinal stromal tumor (GIST), and pancreatic neuroendocrine tumors (pNETs).
Mécanisme D'action
N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide works by binding to the ATP-binding site of RTKs, thereby inhibiting their activity and downstream signaling pathways. This leads to a decrease in tumor angiogenesis, proliferation, and survival.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide has been shown to have both biochemical and physiological effects on cancer cells. It inhibits the phosphorylation of RTKs and downstream signaling molecules, leading to a decrease in cell proliferation, migration, and invasion. N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide also induces apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide is its ability to target multiple RTKs, making it a potent anti-cancer drug. However, one of the limitations is its potential toxicity, particularly in the cardiovascular system. Additionally, N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide resistance can develop over time, leading to decreased effectiveness.
Orientations Futures
Future research on N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide could focus on developing combination therapies to overcome resistance, identifying biomarkers for patient selection, and exploring its potential use in other types of cancers. Additionally, further studies could investigate the mechanisms of N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide-induced toxicity and potential ways to mitigate these effects.
Méthodes De Synthèse
The synthesis of N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide involves several steps, including the reaction of 4-methoxybenzenesulfonyl chloride with 4-cyanomethylphenylboronic acid in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then reacted with 2,3-dimethyl-2-butene-1-amine to form the final product, N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide.
Applications De Recherche Scientifique
N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide has been extensively studied in preclinical and clinical trials for its anti-tumor activity. It has been shown to inhibit the growth and survival of various cancer cells by targeting multiple RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT).
Propriétés
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-20-14-6-8-15(9-7-14)21(18,19)17-13-4-2-12(3-5-13)10-11-16/h2-9,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTXZCMFENOQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5852874.png)
![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5852879.png)



![2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5852900.png)
![4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5852908.png)




